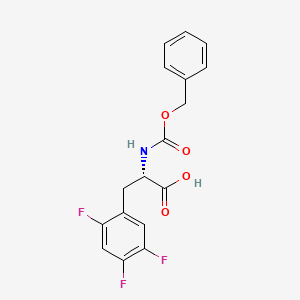

Cbz-2,4,5-Trifluoro-L-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-2,4,5-Trifluoro-L-Phenylalanine is a useful research compound. Molecular weight is 353.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Cbz-2,4,5-Trifluoro-L-Phenylalanine

The synthesis of Cbz-TF-Phe involves several chemical methodologies that introduce trifluoromethyl groups to the phenylalanine backbone. The incorporation of fluorine atoms modifies the physicochemical properties of the amino acid, enhancing its stability and biological activity. Several synthetic routes have been documented:

- Fluorination Techniques : Various methods are used to achieve the trifluoromethyl substitution on phenylalanine, including nucleophilic substitution reactions and electrophilic fluorination strategies. These methods are critical for producing high yields of the desired compound while maintaining purity.

- Protective Group Chemistry : The use of carbobenzyloxy (Cbz) as a protective group allows for selective reactions at specific sites on the amino acid, facilitating further modifications necessary for peptide synthesis .

Drug Development

Fluorinated amino acids like Cbz-TF-Phe are increasingly utilized in drug design due to their unique properties:

- Stability Enhancement : The introduction of trifluoromethyl groups increases the metabolic stability of peptides and proteins. This is particularly advantageous in therapeutic proteins where prolonged circulation time is desired .

- Bioavailability Improvement : Fluorination can enhance the solubility and permeability of compounds, making them more effective as drugs. This modification is crucial for developing orally bioavailable medications .

Enzyme Inhibition

Fluorinated phenylalanines have been studied for their role as enzyme inhibitors:

- Mechanism of Action : The structural modifications imparted by fluorination can lead to stronger binding affinities to target enzymes. For instance, Cbz-TF-Phe has shown potential in inhibiting specific proteases involved in cancer progression .

- Therapeutic Agents : Compounds derived from fluorinated phenylalanines are being explored as therapeutic agents in various diseases, including cancer and metabolic disorders .

Protein Engineering

The incorporation of Cbz-TF-Phe into peptides allows researchers to probe protein structure and function:

- Structural Probing : Fluorinated amino acids can be used in NMR spectroscopy to study protein conformations and dynamics due to their distinct magnetic properties .

- Protein Stability : Replacing natural amino acids with Cbz-TF-Phe can enhance the stability of proteins under physiological conditions, which is beneficial for biotechnological applications .

Bioorthogonal Chemistry

The unique reactivity of fluorinated compounds enables their use in bioorthogonal reactions:

- Click Chemistry Applications : Cbz-TF-Phe can participate in bioorthogonal labeling techniques that allow for selective tagging of biomolecules without interfering with biological processes. This application is vital for tracking cellular events and studying biomolecular interactions .

Case Studies and Research Findings

Several studies have documented the applications and benefits of using Cbz-TF-Phe in various contexts:

Propiedades

Peso molecular |

353.36 |

|---|---|

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.